molecular formula C6H9N3S B372080 4-Pyrimidinamine, 2-(ethylthio)- CAS No. 54308-63-3

4-Pyrimidinamine, 2-(ethylthio)-

Cat. No. B372080
CAS RN: 54308-63-3
M. Wt: 155.22g/mol
InChI Key: XXVJBOUBVBZMNM-UHFFFAOYSA-N
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Description

“4-Pyrimidinamine, 2-(ethylthio)-” is a chemical compound with the CAS Number: 54308-63-3 . Its IUPAC name is 2-(ethylsulfanyl)-4-pyrimidinylamine . The compound has a molecular weight of 155.22 .


Molecular Structure Analysis

The linear formula of “4-Pyrimidinamine, 2-(ethylthio)-” is C6H9N3S . The InChI Code is 1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) .


Physical And Chemical Properties Analysis

“4-Pyrimidinamine, 2-(ethylthio)-” is a solid at room temperature .

Scientific Research Applications

Spectroscopic and Structural Analysis

2-(Ethylthio)pyrimidine-4,6-diamine (ETPD) has been extensively studied for its structural and spectroscopic properties. A study detailed the synthesis and characterization of ETPD, where single-crystal X-ray diffraction analysis revealed that ETPD crystallizes in the orthorhombic space group P212121. The research involved a comprehensive examination of the ground state geometry, vibrational spectra, NMR spectra, frontier molecular orbitals, and molecular electrostatic potential (MEP) maps using Density Functional Theory (DFT) calculations. These insights are valuable for understanding the molecular behavior of ETPD in various chemical environments and can contribute to fields like material science and molecular engineering (Aktan et al., 2017).

properties

IUPAC Name

2-ethylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJBOUBVBZMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinamine, 2-(ethylthio)-

Synthesis routes and methods

Procedure details

To a solution of 4-amino-5-hydroxymethyl-2-(ethylthio)pyrimidine (5-1a) (9.6 g, 51.89 mmol) in CHCl3 (1 L) was added MnO2 (86.9 g, 415 mmol, 8 equiv). The suspension was stirred at rt overnight. The mixture was filtered through celite and washed with CHCl3. The combined filtrate was concentrated to give the titled compound (5-2a). 1H-NMR (500 MHz, CDCl3) δ 9.78 (s, 1H), 8.42 (s, 1H), 8.20 (broad, 1H), 5.74 (broad, 1H), 2.55 (q, 2H), 1.38 (t, 3H). LRMS m/z (M+H) Calcd. 184.24, found 184.16.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
86.9 g
Type
catalyst
Reaction Step One

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